N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound that features a unique combination of benzodioxole, furan, and thienopyrimidine moieties
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the thienopyrimidine core. The final step involves the formation of the hexanamide linkage under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The furan ring can be reduced to tetrahydrofuran using hydrogenation catalysts like palladium on carbon.
Substitution: The thienopyrimidine core can undergo nucleophilic substitution reactions with halogenated reagents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activity and receptor binding, leading to alterations in cellular processes. The benzodioxole and furan moieties contribute to its binding affinity, while the thienopyrimidine core plays a crucial role in its biological activity .
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-yl)butan-2-one These compounds share some structural features but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C27H28N4O7S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H28N4O7S/c32-23(28-14-18-7-8-21-22(13-18)38-17-37-21)6-2-1-3-10-30-26(34)25-20(9-12-39-25)31(27(30)35)16-24(33)29-15-19-5-4-11-36-19/h4-5,7-9,11-13H,1-3,6,10,14-17H2,(H,28,32)(H,29,33) |
InChI Key |
GXRJKSLPQFEYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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